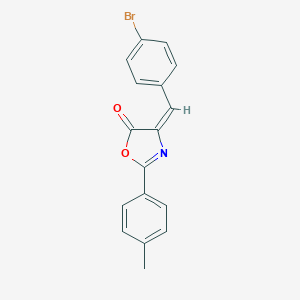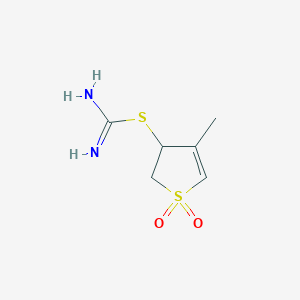
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields such as medicine, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity towards cancer cells. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. Another future direction is the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases based on the anti-inflammatory and antioxidant properties of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction of 4-bromobenzaldehyde and 4-methylphenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The reaction takes place in ethanol, and the product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
Produktname |
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C17H12BrNO2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
(4E)-4-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO2/c1-11-2-6-13(7-3-11)16-19-15(17(20)21-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3/b15-10+ |
InChI-Schlüssel |
JKPXXCVTQGXPDI-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
